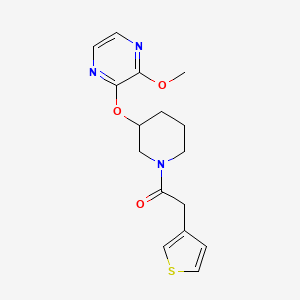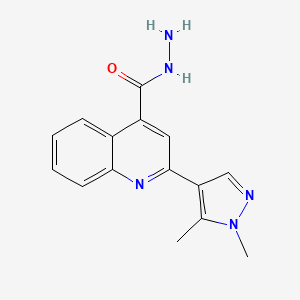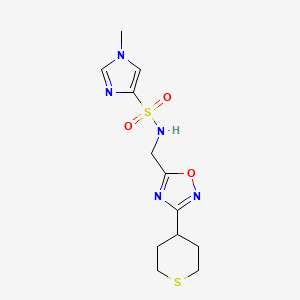
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been the subject of numerous studies and researches.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on compounds with structural similarities to "1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone" has demonstrated potential in antimicrobial applications. For instance, the synthesis of new pyridine derivatives has shown variable and modest activity against bacterial and fungal strains, highlighting the relevance of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiallergy Activity
Certain derivatives have been synthesized and evaluated for their antiallergy activity, demonstrating potent activity in assays like passive foot anaphylaxis. This suggests the potential of structurally related compounds in treating allergic conditions (Walsh, Franzyshen, & Yanni, 1989).
Antimicrobial and Antifungal Applications
The one-pot multicomponent synthesis of specific derivatives has shown good antimicrobial activity against various bacterial and fungal strains, indicating the utility of these compounds in antimicrobial and antifungal therapies (Ashok et al., 2014).
Electrochemical Synthesis and Environmental Applications
Electrochemical methods have been employed to synthesize phenylpiperazine derivatives, offering an environmentally friendly approach to generating these compounds. This method highlights the potential for sustainable synthesis pathways in drug development (Nematollahi & Amani, 2011).
Wound-Healing Potential
Investigations into the wound-healing efficacy of related compounds have revealed significant potential, with certain derivatives enhancing wound healing and epithelialization in vivo. This points to the promising therapeutic applications of these compounds in wound management (Vinaya et al., 2009).
properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-15-16(18-6-5-17-15)22-13-3-2-7-19(10-13)14(20)9-12-4-8-23-11-12/h4-6,8,11,13H,2-3,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEHKICVEQZHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)
![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)
![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)
![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)